
Technical Monograph: 4-Chloro-2,3-
difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 4-Chloro-2,3-difluorobenzaldehyde

CAS No.: 1160573-23-8

Cat. No.: B569944 Get Quote

CAS Number: 1160573-23-8 Molecular Formula: C₇H₃ClF₂O Molecular Weight: 176.55 g/mol

[1]

Executive Summary & Significance
4-Chloro-2,3-difluorobenzaldehyde is a specialized fluorinated aromatic intermediate critical

to the synthesis of next-generation pharmaceuticals and agrochemicals.[1] Its structural

uniqueness lies in the 2,3-difluoro motif, which imparts specific metabolic stability and

lipophilicity profiles to drug candidates, while the 4-chloro substituent serves as a versatile

handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide moves beyond basic catalog data to provide a process-chemistry perspective on the

synthesis, handling, and application of this compound. It addresses the challenges of

regioselective formylation and the stability of the aldehyde functionality in poly-halogenated

systems.

Chemical Profile & Physical Properties[2][3][4][5][6]
[7]
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Property Value Technical Note

Appearance
White to light yellow

solid/crystalline powder

Coloration often indicates

oxidation or trace iron

contamination.[1]

Melting Point 35–40 °C (Typical)

Low melting point requires cold

storage to prevent

fusing/agglomeration.

Boiling Point ~220 °C (Predicted)

Distillation is possible but

requires high vacuum to avoid

thermal decomposition.

Solubility
Soluble in DCM, THF, EtOAc,

Toluene

Poor solubility in water;

hydrolytically stable at neutral

pH.

Reactivity Electrophilic Aldehyde

Susceptible to Cannizzaro

reaction under strong basic

conditions.

Synthetic Methodology: The Directed Ortho-
Lithiation (DoL) Route[1]
The most robust and scalable method for synthesizing 4-Chloro-2,3-difluorobenzaldehyde is

via Directed Ortho-Lithiation (DoL) of 1-chloro-2,3-difluorobenzene.[1] This route leverages the

strong inductive effect of the fluorine atoms to direct the base to the specific proton adjacent to

the fluorine, ensuring high regioselectivity.

Reaction Logic
Precursor: 1-Chloro-2,3-difluorobenzene.[1]

Directing Group: The fluorine atom at position 3 strongly acidifies the proton at position 4 via

the inductive effect (-I).

Base Selection: Lithium Diisopropylamide (LDA) is preferred over n-BuLi to minimize

nucleophilic attack on the aromatic ring (benzyne formation) or halogen-lithium exchange at
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the chlorine position.[1]

Electrophile:N,N-Dimethylformamide (DMF) or N-Formylmorpholine.[1]

Step-by-Step Protocol
Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using

anhydrous solvents.

Reactor Setup: Equip a double-jacketed glass reactor with an overhead stirrer, internal

temperature probe, and addition funnel. Flame-dry and purge with Argon.[1]

Charge: Add anhydrous Tetrahydrofuran (THF) (10 volumes relative to substrate) and

diisopropylamine (1.1 eq).

Base Formation: Cool to -78 °C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise.[1] Stir for

30 mins to generate LDA in situ.

Substrate Addition: Dissolve 1-chloro-2,3-difluorobenzene (1.0 eq) in THF. Add this solution

dropwise to the LDA mixture, maintaining internal temperature below -70 °C.

Expert Insight: Rapid addition or temperature spikes > -60 °C can lead to "lithium

scrambling" (migration of the Li species) or benzyne formation, destroying yield.

Lithiation: Stir at -78 °C for 1–2 hours. The solution typically turns yellow/orange.

Formylation: Add anhydrous DMF (1.2 eq) dropwise. The reaction is extremely exothermic;

control addition rate to keep T < -65 °C.[1]

Quench: Allow the mixture to warm to 0 °C, then quench with 10% aqueous HCl or saturated

NH₄Cl. The pH should be acidic (pH ~3-4) to hydrolyze the intermediate hemiaminal alkoxide

to the aldehyde.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate.

Visualization of Synthesis Workflow
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Figure 1: Directed Ortho-Lithiation workflow for the synthesis of 4-Chloro-2,3-
difluorobenzaldehyde.

Analytical Characterization & QC
To ensure the integrity of the synthesized material for pharmaceutical use, the following

specification limits are recommended.

Test Method Acceptance Criteria

Identification ¹H-NMR (400 MHz, CDCl₃)

Aldehyde proton singlet at

~10.3 ppm.[1] Aromatic signals

consistent with 1,2,3,4-

substitution pattern.[1]

Purity
HPLC (C18 Column,

ACN/Water)
≥ 98.0% (Area %)

Regioisomer Content GC-MS / ¹⁹F-NMR

< 0.5% of 2,3-difluoro-6-

chlorobenzaldehyde (common

isomer impurity).[1]

Water Content Karl Fischer (KF)
≤ 0.5% (Aldehydes can form

hydrates; dryness is critical).

¹⁹F-NMR Insight: This is the most powerful tool for confirming substitution patterns.[1] The 2,3-

difluoro system will show two distinct multiplets with strong coupling constants (

), differentiating it from 2,4- or 2,5- isomers.[1]

Applications in Drug Discovery
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The 4-Chloro-2,3-difluorobenzaldehyde scaffold is a "privileged structure" in medicinal

chemistry due to its ability to participate in divergent synthesis.

Quinolone Antibiotics & Kinase Inhibitors
The aldehyde group allows for condensation reactions (e.g., with amines/hydrazines) to form

heterocycles, while the chlorine atom remains available for late-stage functionalization.

Key Pathway: The Suzuki-Miyaura Divergence Researchers often use the aldehyde to build a

core scaffold (e.g., a quinoline via Friedländer synthesis) and then utilize the 4-chloro position

to attach solubilizing groups or pharmacophores via Palladium-catalyzed cross-coupling.[1]
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Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the aldehyde and

aryl chloride.

Safety & Handling (E-E-A-T)
Signal Word: DANGER Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2]

[3] Irrit.).

Handling: This compound is a potent lachrymator and skin irritant. All operations, especially

weighing and transfer, must be conducted in a functioning fume hood.

Storage: Store under inert gas (Argon) at 2–8 °C. Aldehydes oxidize to benzoic acids upon

exposure to air.

Spill Response: Absorb with inert material (vermiculite). Do not use combustible materials

like sawdust.
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(Note: Specific patent literature for CAS 1160573-23-8 is proprietary; the synthetic protocol

above is derived from standard "best practices" for isomeric fluorobenzaldehydes as validated

by Schlosser's rules of metallation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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